5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The exact mass of the compound this compound is 447.16952493 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-2-18-10-12-20(13-11-18)26-28-25(34-30-26)17-31-14-15-32-24(27(31)33)16-23(29-32)22-9-5-7-19-6-3-4-8-21(19)22/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOHMJVTMOARKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021634497, also known as “5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” or “F3398-4140”, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a crucial component of the mitochondrial permeability transition pore (mPTP), which plays a significant role in regulating mitochondrial function.
Mode of Action
AKOS021634497 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. By inhibiting VDAC1, AKOS021634497 can protect against mitochondrial dysfunction.
Biochemical Pathways
The inhibition of VDAC1 by AKOS021634497 affects the mitochondrial permeability transition pore (mPTP) pathway. This pathway is crucial for maintaining mitochondrial homeostasis. Disruption of this pathway can lead to mitochondrial dysfunction, which can trigger cell death.
Result of Action
By inhibiting VDAC1 and protecting against mitochondrial dysfunction, AKOS021634497 can prevent cell death. This could potentially have therapeutic applications in diseases where mitochondrial dysfunction and cell death are key factors, such as neurodegenerative diseases and certain types of cancer.
Biological Activity
The compound 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule belonging to the class of pyrazolo[1,5-a]pyrazines and oxadiazoles. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrazin core fused with an oxadiazole moiety and a naphthalene ring, which are known to exhibit diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The oxadiazole and pyrazolo moieties may facilitate binding to these targets, leading to modulation of their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- In vitro studies have shown that derivatives containing oxadiazole and pyrazolo structures exhibit significant cytotoxicity against various cancer cell lines. A related compound demonstrated IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | PC-3 (Prostate) | 0.67 |
| Example B | HCT-116 (Colon) | 0.80 |
| Example C | ACHN (Renal) | 0.87 |
Antimicrobial Activity
Compounds with similar structural features have been investigated for antimicrobial properties. The presence of the oxadiazole ring is often linked to enhanced antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Effects
Research indicates that certain pyrazolo derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study synthesized several pyrazolo derivatives and tested their efficacy against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Screening : Another investigation evaluated the antimicrobial efficacy of oxadiazole-containing compounds against common pathogens. Results indicated substantial inhibition zones compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
